molecular formula C10H19NO2 B15246225 Ethyl 2,2-dimethylpiperidine-3-carboxylate

Ethyl 2,2-dimethylpiperidine-3-carboxylate

Cat. No.: B15246225
M. Wt: 185.26 g/mol
InChI Key: YOJABGVGZYMHEM-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylpiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two methyl groups at the 2-position and an ester moiety at the 3-position. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2,2-dimethylpiperidine-3-carboxylate

InChI

InChI=1S/C10H19NO2/c1-4-13-9(12)8-6-5-7-11-10(8,2)3/h8,11H,4-7H2,1-3H3

InChI Key

YOJABGVGZYMHEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCNC1(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-dimethylpiperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogs

Compound Molecular Weight TPSA (Ų) LogP Solubility (Predicted) Reference
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate 185.22 46.6 1.2 Moderate (GI absorption: High)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate 227.22 57.5 0.8 Low (due to bicyclic structure)
Methyl 1-(anthraquinonyl)sulfonylpiperidine-3-carboxylate 512.46 130.5 3.1 Low (high TPSA, bulky substituents)

Key Observations:

  • Lipophilicity : Ethyl 2,2-dimethylpiperidine-3-carboxylate’s methyl groups likely increase its LogP compared to unsubstituted piperidine esters, enhancing membrane permeability but reducing aqueous solubility .

Reactivity :

  • The absence of reactive groups (e.g., sulfonamide or oxime) in the target compound may limit its covalent interactions compared to analogs like compound 7a/7b or 26 .

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